molecular formula C12H8ClNS B116481 4-Chlorophenothiazine CAS No. 7369-69-9

4-Chlorophenothiazine

Cat. No. B116481
CAS RN: 7369-69-9
M. Wt: 233.72 g/mol
InChI Key: NZOYBWLCZWTECI-UHFFFAOYSA-N
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Description

4-Chlorophenothiazine is a chemical compound with the molecular formula C12H8ClNS and a molecular weight of 233.72 . It is categorized under the Prochlorperazine API family .


Molecular Structure Analysis

4-Chlorophenothiazine contains a total of 25 bonds; 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amine (aromatic), and 1 sulfide .

Scientific Research Applications

  • Treatment of Skin Conditions : Azaphenothiazine derivatives, including compounds related to 4-Chlorophenothiazine, have shown potential in treating psoriasis in mice. These compounds led to a reduction in epidermal thickness and cell layers, and also exhibited anti-inflammatory effects (Artym et al., 2018).

  • Chemical Synthesis and Medicinal Importance : 1,4-Benzothiazine analogues, closely related to 4-Chlorophenothiazine, have been synthesized for various biological activities, including antihypertensive and anti-inflammatory effects. This class of compounds has been an active area of research due to their diverse medicinal properties (Maheshwari & Goyal, 2015).

  • Immunosuppressive Activities : New types of azaphenothiazines, related to 4-Chlorophenothiazine, have shown immunosuppressive activities in both human and mouse models. These compounds inhibited the proliferative response of human peripheral blood mononuclear cells and cytokine production, indicating potential therapeutic applications in immunological disorders (Zimecki et al., 2009).

  • Antifungal and Anticonvulsant Properties : Derivatives of 4-Chlorophenothiazine have been synthesized for antifungal and anticonvulsant applications. This includes compounds like 5-Arylidene-2-aryl-3-(2-chlorophenothiazinoacetamidyl)-1,3-thiazolidin-4-ones, demonstrating the chemical versatility of 4-Chlorophenothiazine (Srivastava et al., 2001).

  • Antibacterial Properties : Chloro-substituted 1,3-thiazines, which include derivatives of 4-Chlorophenothiazine, have shown promising antibacterial activities against various pathogens. These compounds have been characterized and analyzed for their potential in combating bacterial infections (Gajbhiye, 2021).

  • Solubility and Thermodynamic Studies : Studies on the solubility of 2-Chlorophenothiazine in various organic solvents have been conducted, providing valuable information for optimizing the purification process of this compound. This research is crucial for the effective application of 4-Chlorophenothiazine derivatives in pharmaceuticals (Wang et al., 2017).

  • Anticancer and Antimicrobial Activity : New steroidal 5,6 fused benzothiazines, related to 4-Chlorophenothiazine, have been synthesized and evaluated for their anticancer and antimicrobial activities. This research highlights the potential of 4-Chlorophenothiazine derivatives in cancer and infection treatment (Shamsuzzaman et al., 2014).

  • Neuroprotective Actions : Methylene Blue, a derivative of 4-Chlorophenothiazine, has shown neuroprotective actions by functioning as an alternative mitochondrial electron transfer carrier. This property makes it a potential candidate for treating neurological disorders (Poteet et al., 2012).

  • Mitochondrial Targeting and Photodynamic Therapy : A study on 2-chlorophenothiazine for mitochondrial targeting and photodynamic therapy emphasizes its potential in integrated probes for theranostics, highlighting its role in long-term near-infrared imaging and treatment applications (Zhang et al., 2022).

Safety And Hazards

4-Chlorophenothiazine is classified as Acute Toxicity, Oral (Category 4), Sensitisation, Skin (Category 1), Hazardous to the Aquatic Environment, Acute Hazard (Category 3), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) . It is harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

4-chloro-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYBWLCZWTECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403905
Record name 4-Chlorophenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenothiazine

CAS RN

7369-69-9
Record name 4-Chloro-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7369-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The conversion rate of the 3-chlorodiphenylamine is 80%, and the yield of 2-chlorophenothiazine is 63% with respect to the 3-chlorodiphenylamine converted.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
IB Eisciorfer, RJ Warren, WE Thompson… - Journal of …, 1966 - Wiley Online Library
The infrared and ultraviolet spectral data for four monochloroisomers of phenothiazine are presented and discussed. From these data it is possible to make a positive and rapid …
Number of citations: 5 onlinelibrary.wiley.com
H Kano, M Fujimoto - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
Chlorpromazine was shown to be very effective agent as a potent tranquilizer, antiemetic, analgesic, spasmolytic, neuroleptic, or ganglioplegic. Many workers have recently reported the …
Number of citations: 8 www.jstage.jst.go.jp
J Wang, R Xu, A Xu - The Journal of Chemical Thermodynamics, 2017 - Elsevier
… Generally, 2-chlorophenothiazine and some by-products (such as 3-chlorophenothiazine, 4-chlorophenothiazine [4]) were formed simultaneously by the cyclization with sulfur of 3-…
Number of citations: 50 www.sciencedirect.com
M Kanaoka - Pharmaceutical Bulletin, 1957 - jstage.jst.go.jp
In the recent years, various structural change of the naturally~ occuring purines have resulted in several potent antagonist in biological systems. Of special interest are the antitumor …
Number of citations: 56 www.jstage.jst.go.jp
金岡又雄 - Pharmaceutical bulletin, 1957 - jlc.jst.go.jp
2-R-5-R'-s-Triazolo[3, 4-b]-1, 3, 4-thiadiazoles (V) were synthesized starting with 2-hydrazino-5-R-1, 3, 4-thiadiazole (III : R=CH 3 , C 2 H 5 , nC 3 H 7 , iso-C 4 H 9 , C 6 H 5 ), reacting …
Number of citations: 4 jlc.jst.go.jp
JIG Cadogan, JN Done, G Lunn… - Journal of the Chemical …, 1976 - pubs.rsc.org
… of the RO-$(OEt), group might have been expected to lead to direct substitution of an ortho-chlorine atom without rearrangement to give 4-chlorophenothiazine 5,5-dioxide, by analogy …
Number of citations: 5 pubs.rsc.org
JIG Cadogan - Accounts of Chemical Research, 1972 - ACS Publications
… Ns) gave mainly 1-chlorophenothiazine (40%), with a trace of 4-chlorophenothiazine (5%). … thermolysis of the corresponding azide) gave 4-chlorophenothiazine as the major product (52…
Number of citations: 56 pubs.acs.org
A Dallob, Y Guindon, MM Goldenberg - Biochemical pharmacology, 1987 - Elsevier
… L-615,919 (4-chlorophenothiazine-3-one) … Effects of BW-7.5X, indomethacin, and L-615,919 (4-chlorophenothiazine-3-one) … The potency of 4-chlorophenothiazine-3-one …
Number of citations: 31 www.sciencedirect.com
JIG Cadogan, S Kulik - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… differs from others reported here, however, in the formation of 4-chlorophenothiazine. This could arise by direct nitrene insertion into the C-C1 bond via a sixmembered transition state (…
Number of citations: 1 pubs.rsc.org
D Boyd-Kimball, K Gonczy, B Lewis… - ACS chemical …, 2018 - ACS Publications
… The cyclization yielded the 2- and 4-chlorophenothiazine isomers that were separated by fractional crystallization. Deprotonation of 2 with sodium amide was then followed by addition …
Number of citations: 57 pubs.acs.org

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